Oxoglaucine (1,2,9,10-tetramethoxy-7H-dibenzo(de,g)quinolin-7-one) is a naturally occurring aporphinoid alkaloid found in various plant species, notably Glaucium flavum and Annona glabra [, ]. Its chemical structure consists of a tetracyclic ring system with four methoxy groups. Oxoglaucine exhibits a variety of biological activities and has attracted interest for its potential therapeutic applications in various fields.
Oxoglaucine can be synthesized through a two-step reaction []. This typically involves the oxidation of the precursor alkaloid, glaucine. One method involves reacting Oxoglaucine with transition metal salts to synthesize Oxoglaucine metal complexes [, ]. A novel total synthesis of Oxoglaucine has been achieved using a mild Cu-catalyzed tandem oxidation/aromatization of 1-Bn-DHIQs [].
Oxoglaucine has a planar, conjugated ring system []. The crystal structure of Oxoglaucine and its metal complexes has been determined using single-crystal X-ray diffraction [, ]. These analyses have revealed the spatial arrangement of atoms and provided insights into the interaction of Oxoglaucine with other molecules, including DNA [].
Oxoglaucine demonstrates anti-fibrotic activity by suppressing Transforming growth factor beta (TGFβ)-induced phosphorylation of Smad2 []. This inhibition disrupts the TGFβ/Smad signaling pathway, a crucial pathway involved in the development of liver fibrosis.
Oxoglaucine activates autophagy by blocking calcium influx through the TRPV5/calmodulin/CAMK-II pathway [, ]. This process promotes the degradation and recycling of cellular components, contributing to the alleviation of osteoarthritis.
Oxoglaucine metal complexes (specifically complexes 2-4 where M = Zn, Co, Mn) interact with DNA primarily through intercalation []. This intercalation involves the insertion of the planar aromatic ring system of Oxoglaucine between DNA base pairs, potentially interfering with DNA replication and transcription.
Oxoglaucine metal complexes effectively inhibit the activity of topoisomerase I, an enzyme that plays a crucial role in DNA replication [].
Oxoglaucine displays inhibitory activity against both AChE and PEP []. These enzymes are involved in the breakdown of neurotransmitters, and their inhibition has implications for the management of Alzheimer's disease.
Oxoglaucine exhibits fluorescence, which is enhanced upon complexation with metal ions []. This property has been utilized in fluorescence polarization assays to study its interaction with DNA. Oxoglaucine's electronic spectrum has been studied using a multireference configuration interaction method (DFT/MRCI) []. This study investigated the effect of methyl and methoxy groups on the geometries and energetic distribution of low-lying excited states.
Numerous studies have demonstrated the potent anticancer activity of Oxoglaucine and its metal complexes against a variety of cancer cell lines [, , , , , ]. Oxoglaucine metal complexes often exhibit enhanced cytotoxicity compared to free Oxoglaucine, suggesting a synergistic effect.
Oxoglaucine possesses anti-inflammatory properties and exerts immunomodulatory effects [, ]. It has shown efficacy in modulating immune responses in various experimental models, including adjuvant arthritis and bacterial infections.
Oxoglaucine holds promise as a potential therapeutic agent for the treatment of liver fibrosis []. Its ability to suppress TGFβ-induced Smad2 phosphorylation and reactive oxygen species (ROS) generation suggests a potential role in mitigating the progression of fibrotic diseases.
Oxoglaucine has demonstrated antiviral activity against enteroviruses, including Coxsackievirus B1 and B3 [, , , , , , ].
The inhibitory activity of Oxoglaucine against AChE and PEP suggests its potential for use in the management of Alzheimer's disease [].
Oxoglaucine has shown activity against the parasites Leishmania infantum and Trypanosoma cruzi [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6